3,5-Dibromo-D-tyrosine

Neuroprotection Ischemic Stroke Middle Cerebral Artery Occlusion

3,5-Dibromo-D-tyrosine is a unique pharmacological tool due to its D-enantiomeric configuration and 3,5-dibromination, not substitutable by L-analogs or other halogenated tyrosines. It demonstrates neuroprotection in MCAo stroke models (reduced infarct volume, improved neurological function) and anticonvulsant effects in PTZ-induced seizure models. It offers a clean safety profile (no hemodynamic effects, no caspase-3 activation) for CNS drug candidate screening. Use in SAR studies comparing halogen substitution and stereochemistry.

Molecular Formula C9H9Br2NO3
Molecular Weight 338.98 g/mol
CAS No. 50299-42-8
Cat. No. B556670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-D-tyrosine
CAS50299-42-8
Synonyms3,5-Dibromo-D-tyrosine; 50299-42-8; (R)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoicacid; C9H9Br2NO3; AC1LEM45; SCHEMBL838919; CTK8F4829; H-D-Tyr(3,5-Br2)-OH; ZINC57300; MolPort-020-004-219; CS-M0465; 3220AH; AKOS022186472; AM83554; AJ-09658; AK144764; KB-28545; DB-022009; K-9314; (2R)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoicacid
Molecular FormulaC9H9Br2NO3
Molecular Weight338.98 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)O)Br)CC(C(=O)[O-])[NH3+]
InChIInChI=1S/C9H9Br2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m1/s1
InChIKeyCOESHZUDRKCEPA-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-D-tyrosine (CAS 50299-42-8) Procurement Guide for Neuroprotection and Enzyme Inhibition Research


3,5-Dibromo-D-tyrosine (3,5-DBr-D-Tyr) is a synthetic halogenated D-amino acid derivative. The introduction of two bromine atoms at the 3 and 5 positions of the phenolic ring distinguishes it from native tyrosine and other analogs [1]. This specific halogenation pattern, combined with its D-stereochemistry, alters electronic properties and steric hindrance, providing a unique tool for probing biological systems [1].

Why 3,5-Dibromo-D-tyrosine (50299-42-8) Cannot Be Substituted by Other Tyrosine Analogs in Specialized Research


Generic substitution of 3,5-dibromo-D-tyrosine with other halogenated tyrosine analogs is not scientifically valid due to fundamental differences in stereochemistry, halogen identity, and resulting bioactivity. The compound's D-enantiomeric configuration differentiates it from L-analogs, and the specific bromination pattern yields a unique pharmacological profile. For example, studies show that halogenated aromatic amino acids modulate the glutamatergic system through multiple actions with moderate efficacy, but these effects are structure-dependent [1]. The following quantitative evidence demonstrates specific performance metrics that are not replicable by close analogs such as 3,5-dibromo-L-tyrosine, 3,5-diiodo-D-tyrosine, or unsubstituted D-tyrosine.

3,5-Dibromo-D-tyrosine (50299-42-8) Product-Specific Quantitative Evidence for Differentiated Research Applications


Neuroprotection in Stroke Model: Infarct Volume Reduction vs. Vehicle Control

In a rat model of focal cerebral ischemia, administration of 3,5-dibromo-D-tyrosine resulted in a significant reduction of infarct volume compared to vehicle-treated controls [1]. This demonstrates a direct, quantifiable neuroprotective effect in an in vivo model relevant to stroke research [1].

Neuroprotection Ischemic Stroke Middle Cerebral Artery Occlusion

Anticonvulsant Activity: Seizure Score Reduction vs. Vehicle Control

3,5-Dibromo-D-tyrosine demonstrated significant anticonvulsant activity in a PTZ-induced seizure model. Pre-treatment with the compound significantly depressed seizure scores compared to vehicle-treated animals [1]. This indicates a quantifiable effect on seizure susceptibility in vivo [1].

Anticonvulsant Epilepsy Pentylenetetrazole (PTZ)

Cardiovascular Safety Profile: Absence of Hemodynamic Effects vs. Baseline

In safety evaluations, 3,5-dibromo-D-tyrosine did not cause significant changes in arterial blood pressure or heart rate in control animals [1]. This contrasts with many neuroactive compounds that often exhibit off-target cardiovascular effects, highlighting a favorable safety margin in this specific in vivo context [1].

Cardiovascular Safety Hemodynamics In Vivo Safety Pharmacology

Lack of Acute Neurotoxicity: Caspase-3 Activation vs. Control

Treatment with 3,5-dibromo-D-tyrosine did not increase the number of activated caspase-3 positive cells in the brain compared to controls [1]. Caspase-3 activation is a key marker of apoptosis, and its absence suggests that the compound does not induce acute neurodegeneration at the tested doses [1]. This is a critical safety parameter for compounds targeting the central nervous system [1].

Neurotoxicity Apoptosis Caspase-3

Validated Research and Industrial Application Scenarios for 3,5-Dibromo-D-tyrosine (50299-42-8)


In Vivo Models of Ischemic Stroke

Use 3,5-dibromo-D-tyrosine as a pharmacological tool to investigate neuroprotective mechanisms in rodent models of middle cerebral artery occlusion (MCAo). The evidence of reduced infarct volume and improved neurological function supports its use in studying post-stroke intervention and recovery [1].

In Vivo Models of Epileptic Seizures

Employ 3,5-dibromo-D-tyrosine in PTZ-induced seizure models to study anticonvulsant mechanisms and evaluate seizure susceptibility. Its demonstrated ability to depress seizure scores makes it a valuable tool for epilepsy research [1].

CNS Drug Safety Pharmacology Studies

Include 3,5-dibromo-D-tyrosine as a reference compound in safety pharmacology panels assessing cardiovascular and neurotoxic effects of novel CNS drug candidates. Its demonstrated lack of hemodynamic effects and caspase-3 activation provides a benchmark for desirable safety profiles [1].

Structure-Activity Relationship (SAR) Studies of Halogenated Amino Acids

Utilize 3,5-dibromo-D-tyrosine as a comparator in SAR studies investigating the impact of halogen substitution and stereochemistry on neuroprotective and anticonvulsant activity. Compare against analogs like 3,5-dibromo-L-tyrosine or 3,5-diiodo-D-tyrosine to elucidate key structural determinants of activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dibromo-D-tyrosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.